REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[C:12]1(B(O)O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C.O>[O:11]=[C:5]1[C:6]([C:7]([OH:9])=[O:8])=[CH:10][C:2]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:3][NH:4]1 |f:2.3.4|
|
Name
|
|
Quantity
|
436 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=C(C(=O)O)C1)O
|
Name
|
|
Quantity
|
248 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
Cs2CO3
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
PdCl2 [(t-Bu)2P(OH)]2
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was purged with Ar gas
|
Type
|
ADDITION
|
Details
|
Additional phenylboronic acid (75 mg) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 110° C. for 5 h
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
To the reaction was added TFA (3 mL)
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo to a volume of ˜12 mL
|
Type
|
CUSTOM
|
Details
|
The mixture was purified by preparative HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC=C(C=C1C(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78 mg | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 18.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |